molecular formula C12H14O2 B12658486 (4-Methylphenyl)methyl methacrylate CAS No. 93858-45-8

(4-Methylphenyl)methyl methacrylate

Cat. No.: B12658486
CAS No.: 93858-45-8
M. Wt: 190.24 g/mol
InChI Key: ZALFZMYXGFDRIW-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl methacrylate is an organic compound with the molecular formula C12H14O2. It is also known as (4-Methylphenyl)methyl 2-methylprop-2-enoate. This compound is a derivative of methacrylic acid and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methyl methacrylate typically involves the esterification of methacrylic acid with (4-methylphenyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of methacrylic acid and (4-methylphenyl)methanol into the reactor, along with the acid catalyst. The product is then purified using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in the production of plastics and resins.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (4-methylphenyl)methanol.

    Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.

Major Products

    Polymerization: Poly(this compound)

    Hydrolysis: Methacrylic acid and (4-methylphenyl)methanol

    Transesterification: Various methacrylate esters depending on the alcohol used

Scientific Research Applications

(4-Methylphenyl)methyl methacrylate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of biocompatible materials for medical devices.

    Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The double bond in the methacrylate group undergoes a free-radical polymerization process, initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymer chains can form cross-linked networks, providing mechanical strength and stability to the material.

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: A simpler methacrylate ester with a similar polymerization mechanism.

    Ethyl methacrylate: Another methacrylate ester with slightly different physical properties.

    Butyl methacrylate: A longer-chain methacrylate ester used in similar applications.

Uniqueness

(4-Methylphenyl)methyl methacrylate is unique due to the presence of the (4-methylphenyl) group, which imparts specific properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and stable materials.

Properties

CAS No.

93858-45-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(4-methylphenyl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3

InChI Key

ZALFZMYXGFDRIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C(=C)C

Origin of Product

United States

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